

# Molecular weight of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine

**Cat. No.:** B110703

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An In-Depth Technical Guide to **N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine**: Properties, Synthesis, and Applications

## Abstract

**N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine** is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a tetrahydropyridine core, a strategically placed hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, focusing on its molecular weight and formula, and delves into the rationale behind its synthesis, purification, and analytical characterization. Furthermore, it explores its significant applications in drug discovery and research, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Chemical Identity and Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. For **N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine**, these properties are well-defined, providing a solid basis for its use in complex synthetic pathways.

The molecular formula of the compound is  $C_{10}H_{17}NO_3$ .<sup>[1][2][3][4]</sup> Based on this composition, the calculated molecular weight is 199.25 g/mol .<sup>[1][2][3][4]</sup> This value is critical for

stoichiometric calculations in reaction planning and for interpretation of mass spectrometry data.

Property	Value	Source(s)
Molecular Weight	199.25 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	224779-27-5	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Appearance	White to off-white solid	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	55-56 °C	<a href="#">[5]</a>
Storage Conditions	Store at 0 - 8 °C under inert gas (Nitrogen or Argon)	<a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	tert-butyl 3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate, 1-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine	<a href="#">[5]</a> <a href="#">[6]</a>

The structure consists of a six-membered tetrahydropyridine ring, which contains one double bond. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl (-OH) group is present at the 3-position, allylic to the double bond. This allylic alcohol functionality is a key site for further chemical transformations.

## The Strategic Role of the Boc Protecting Group

In multi-step synthesis, the choice of a protecting group is a critical decision that profoundly influences the overall success of the synthetic route. The use of the tert-butoxycarbonyl (Boc) group in this molecule is a deliberate and strategic choice, reflecting deep expertise in synthetic chemistry.

**Causality Behind the Choice:** The Boc group is employed to temporarily mask the nucleophilicity and basicity of the secondary amine within the tetrahydropyridine ring. Without this protection, the nitrogen atom could interfere with reactions intended for other parts of the

molecule, such as the hydroxyl group or the double bond, leading to undesired side products and low yields. The Boc group is favored for several reasons:

- **Stability:** It is robust and stable under a wide range of reaction conditions, including those that are neutral, basic, and weakly acidic, as well as many oxidative and reductive conditions.
- **Ease of Removal:** Despite its stability, it can be removed cleanly and efficiently under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which typically do not affect other acid-labile functionalities if conditions are carefully controlled.
- **Improved Solubility:** The bulky and lipophilic nature of the Boc group often enhances the solubility of the intermediate in common organic solvents used for reactions and purification.

This protection-deprotection strategy is a cornerstone of modern synthesis, enabling chemists to perform selective transformations on multifunctional molecules.



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Caption: Boc Protection and Deprotection Workflow.

## Synthesis and Purification Methodologies

The synthesis of **N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine** is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes exist, a common conceptual pathway involves the modification of a pre-formed ring system.

## Representative Synthesis Protocol

This protocol describes a plausible synthetic route starting from N-Boc-1,2,3,6-tetrahydropyridine, a commercially available starting material. The key transformation is an

allylic oxidation, which introduces the hydroxyl group.

#### Step 1: Allylic Oxidation of N-Boc-1,2,3,6-tetrahydropyridine

- **Rationale:** Selenium dioxide ( $\text{SeO}_2$ ) is a classic reagent for the selective oxidation of the allylic position (the carbon adjacent to a double bond). The reaction introduces the hydroxyl group at the desired C3 position.
- **Setup:** In a fume hood, add N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Dissolve the starting material in a suitable solvent mixture, such as dioxane and water.
- **Reagent Addition:** Add selenium dioxide (1.1 eq) to the solution portion-wise. The reaction is often exothermic.
- **Reaction:** Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
- **Monitoring (Self-Validation):** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like 30% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot indicate reaction progression.
- **Work-up:** Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the selenium byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification Protocol: Column Chromatography

- **Rationale:** The crude product will contain unreacted starting material and byproducts. Silica gel column chromatography is the standard method for purifying moderately polar organic compounds, separating them based on their differential adsorption to the silica.<sup>[7]</sup>

- Column Packing: Prepare a silica gel slurry (using 60-120 mesh silica) in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
- Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
- Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) to 20-30% ethyl acetate in hexanes.
- Fraction Collection (Self-Validation): Collect fractions and analyze them by TLC to identify those containing the pure product.
- Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield **N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine** as a white solid.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic techniques provides a comprehensive and self-validating system of analysis.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure's hydrogen framework. The spectrum for this compound is expected to be consistent with its structure, showing characteristic signals for the vinyl protons of the double bond, the proton on the carbon bearing the hydroxyl group, the methylene protons of the ring, and the distinct singlet for the nine equivalent protons of the Boc group's tert-butyl moiety.[2]
- Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is 199.12085 Da.[6]

Table of Predicted Mass Spectrometry Adducts[6]

Adduct	Formula	Predicted m/z
$[M+H]^+$	$[C_{10}H_{18}NO_3]^+$	<b>200.12813</b>
$[M+Na]^+$	$[C_{10}H_{17}NNaO_3]^+$	222.11007
$[M+NH_4]^+$	$[C_{10}H_{21}N_2O_3]^+$	217.15467

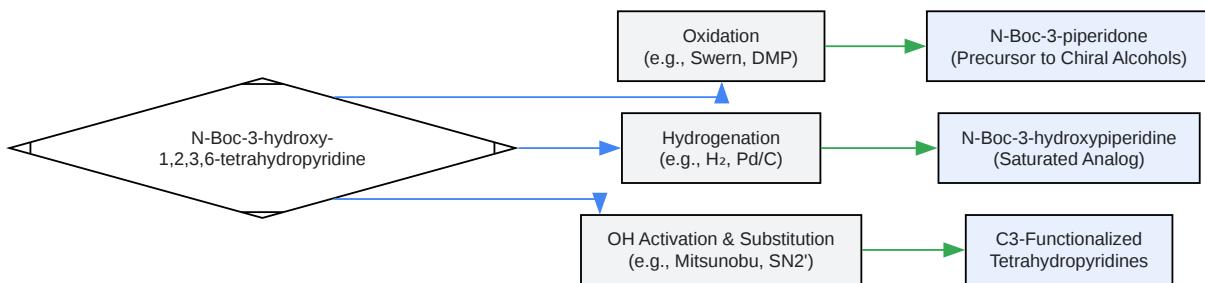
|  $[M-H]^-$  |  $[C_{10}H_{16}NO_3]^-$  | 198.11357 |

- Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum should show a broad absorption band around  $3400\text{ cm}^{-1}$  corresponding to the O-H stretch of the alcohol, and a strong absorption around  $1690\text{ cm}^{-1}$  for the C=O stretch of the Boc group's carbamate.

## Applications in Research and Drug Development

The tetrahydropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.<sup>[8]</sup> **N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine** serves as a valuable starting point for accessing novel derivatives within this class.

- Versatile Synthetic Intermediate: It is a key building block for creating more complex molecules.<sup>[4][9]</sup> The hydroxyl group can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used in coupling reactions. The double bond can undergo various transformations, including hydrogenation, epoxidation, or dihydroxylation.
- Drug Discovery: Derivatives of tetrahydropyridine are investigated for a wide range of therapeutic targets, including neurological and psychiatric disorders.<sup>[4][8]</sup> The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which has a similar core structure, has been instrumental in research on Parkinson's disease, highlighting the biological relevance of this scaffold.<sup>[8]</sup>
- Lysosomal Storage Disorders: The compound has been reported to enhance the activity of  $\beta$ -glucocerebrosidase, an enzyme implicated in Gaucher's disease, a lysosomal storage disorder. This makes it a valuable tool for research in this area.<sup>[1]</sup>

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Caption: Synthetic pathways from the title compound.

## Safety and Handling

As with any chemical reagent, proper handling is essential. **N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine** is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[5]</sup>
- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.<sup>[5]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.<sup>[5]</sup>

## Conclusion

**N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine** is far more than a compound defined by its molecular weight of 199.25 g/mol. It represents a confluence of strategic molecular design and synthetic utility. Its carefully chosen protecting group and reactive functional handles make it an indispensable tool for medicinal chemists and researchers. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, empowers scientists to

leverage its full potential in the development of novel therapeutics and the exploration of complex biological pathways.

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- To cite this document: BenchChem. [Molecular weight of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b110703#molecular-weight-of-n-boc-3-hydroxy-1-2-3-6-tetrahydropyridine>

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